molecular formula C16H11Cl3N2OS B4720874 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide

3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide

Cat. No. B4720874
M. Wt: 385.7 g/mol
InChI Key: IFIRDPWJWXCSRD-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide, also known as CDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell proliferation and survival. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has also been shown to have anti-inflammatory and antioxidant properties. Furthermore, 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to have neuroprotective effects, making it a potential therapy for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide in lab experiments is its high purity and yield. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide is synthesized using a simple and efficient method, which makes it easy to obtain in large quantities. Furthermore, 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide in lab experiments is its potential toxicity. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to have cytotoxic effects on normal cells at high concentrations. Therefore, it is important to use appropriate safety measures when handling 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide.

Future Directions

There are many future directions for the research on 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide. One potential direction is to study its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential as a therapy for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide can be used as a monomer to synthesize polymers with unique properties, and further research can be done to explore the potential applications of these polymers.

Scientific Research Applications

3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has potential applications in various fields of scientific research. One of the most significant applications of 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide is in the field of cancer research. 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Furthermore, 3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide also has potential applications in the field of materials science. It can be used as a monomer to synthesize polymers with unique properties. These polymers can be used in various applications such as drug delivery, tissue engineering, and sensors.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2,4-dichlorophenyl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2OS/c17-11-4-1-10(2-5-11)3-8-15(22)21-16(23)20-14-7-6-12(18)9-13(14)19/h1-9H,(H2,20,21,22,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRDPWJWXCSRD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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